REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1)=[O:3].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[CH3:1][C:2]([NH:4][C:5]1[CH:6]=[C:7]([F:11])[CH:8]=[CH:9][C:10]=1[N+:12]([O-:14])=[O:13])=[O:3]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred at RT for 3 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
is cooled to 0°
|
Type
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ADDITION
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Details
|
is added dropwise over a period of about 1 hour, with the temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at 0°
|
Type
|
ADDITION
|
Details
|
The reaction is then carefully poured into ice
|
Type
|
WASH
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Details
|
The resulting solid is washed several times with 10% ethyl acetate/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |